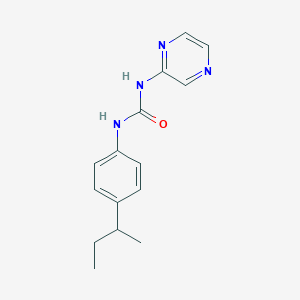
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea, also known as BU-224, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. BU-224 belongs to the class of pyrazinylurea compounds that have been found to modulate the activity of G protein-coupled receptors (GPCRs) in the brain.
Mécanisme D'action
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea acts as a selective agonist of the KOR, which is a GPCR that is involved in the regulation of pain, mood, and addiction. By binding to the KOR, N-(4-sec-butylphenyl)-N'-2-pyrazinylurea can modulate the release of dopamine in the brain, which can have a significant impact on the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of pain, and the reduction of anxiety and depression-like behaviors in animal models. N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in lab experiments is that it is a selective agonist of the KOR, which means that it can be used to study the specific effects of KOR activation. However, one limitation of using N-(4-sec-butylphenyl)-N'-2-pyrazinylurea is that it has not yet been extensively studied in humans, which means that its potential therapeutic applications may not be fully understood.
Orientations Futures
There are many potential future directions for research on N-(4-sec-butylphenyl)-N'-2-pyrazinylurea. One area of focus could be on the development of new analogs of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea that have improved pharmacological properties. Another area of focus could be on the use of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in combination with other drugs to treat various diseases, such as addiction and depression. Additionally, further research could be conducted to better understand the physiological and biochemical effects of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in humans.
Méthodes De Synthèse
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea can be synthesized using a multi-step process involving the coupling of 2-pyrazinecarboxylic acid with sec-butylamine, followed by the addition of a phenyl isocyanate group to form the final product.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has been found to have potential therapeutic applications in various diseases, including anxiety, depression, and addiction. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in regulating the release of dopamine in the brain. N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has also been studied for its potential use in treating pain, as it has been found to have analgesic effects in animal models.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-11(2)12-4-6-13(7-5-12)18-15(20)19-14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNDYCJWUOKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(Butan-2-yl)phenyl]-3-pyrazin-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)
![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)